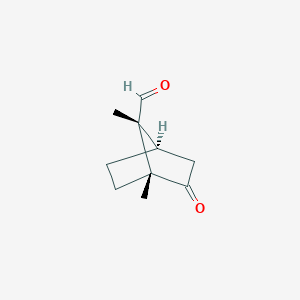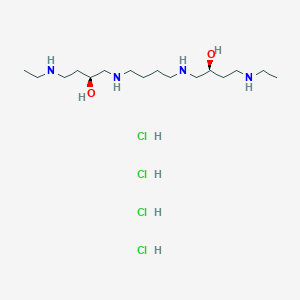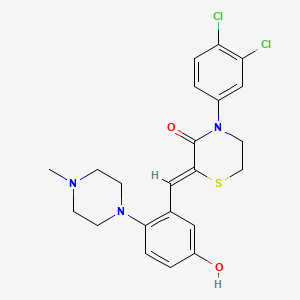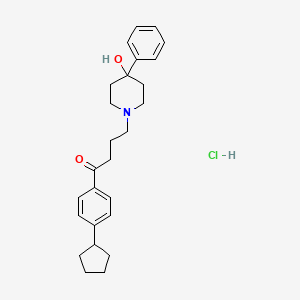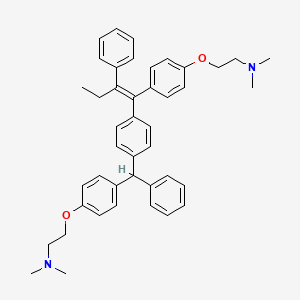
4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves several steps, starting from the appropriate diphenylmethane derivative. The key steps include:
Etherification: Introduction of the dimethylaminoethoxy group to the diphenylmethane core.
Substitution: Substitution reactions to introduce the tamoxifen moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and thermal vapor deposition may be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to estrogen receptor modulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and thereby influencing the expression of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it effective in the treatment of certain types of breast cancer .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Toremifene: A derivative of tamoxifen with similar pharmacological properties.
Uniqueness
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SERMs. These modifications can influence its binding affinity to estrogen receptors and its overall therapeutic efficacy .
Properties
CAS No. |
809285-09-4 |
|---|---|
Molecular Formula |
C43H48N2O2 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2-[4-[[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41- |
InChI Key |
CAAILVUTOAUEHL-JPSIUGBBSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)/C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


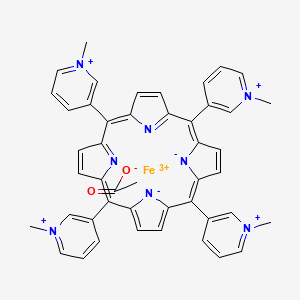


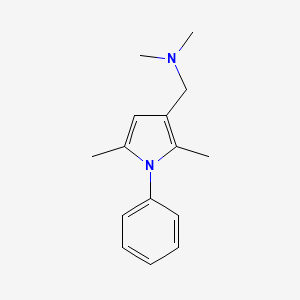
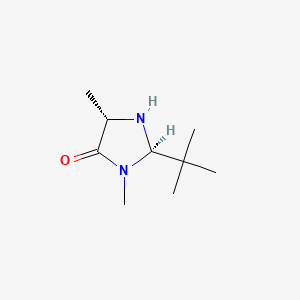

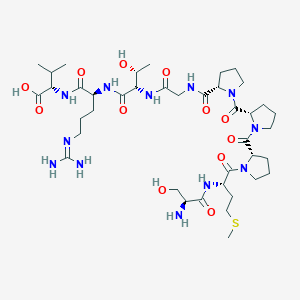

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
